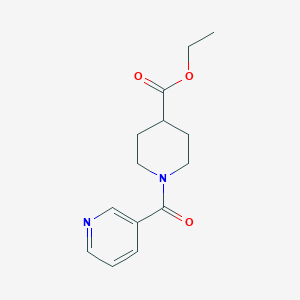

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to create it. This can involve multiple steps, each with its own reactants, conditions, and catalysts. .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques .Aplicaciones Científicas De Investigación

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate, when treated with N-tosylimines in the presence of an organic phosphine catalyst, undergoes a [4 + 2] annulation reaction. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, indicating a significant application in the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrazolo[3,4-b]pyridine Products

A novel and efficient synthesis route for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method showcases the preparation of N-fused heterocycle products in good to excellent yields, demonstrating the versatility of the compound in generating new molecular structures (Ghaedi et al., 2015).

Carbonylation at a C−H Bond

A novel carbonylation reaction involving the dehydrogenation and carbonylation at a C−H bond was reported. This reaction is catalyzed by Rh4(CO)12 and occurs regioselectively at a C−H bond α to the nitrogen atom substituted by a pyridine. This finding opens up new avenues for carbonylation reactions, highlighting the compound's utility in complex chemical transformations (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Ligand-Catalyzed Arylation of Aldehydes

The compound has been utilized as an effective catalyst for the ligand-catalyzed arylation of aldehydes, producing chiral diarylcarbinols with enantiomeric excess up to 99% ee. This application demonstrates its potential in asymmetric synthesis and the creation of enantiomerically enriched compounds (Fontes et al., 2004).

Inhibition of Aromatase

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate derivatives have been explored as selective inhibitors of aromatase, offering insights into the development of novel inhibitors for therapeutic applications. This research underscores the compound's relevance in drug discovery and pharmacological studies (Leung et al., 1987).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 1-(pyridine-3-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-14(18)11-5-8-16(9-6-11)13(17)12-4-3-7-15-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUOTJBOWFHOIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)